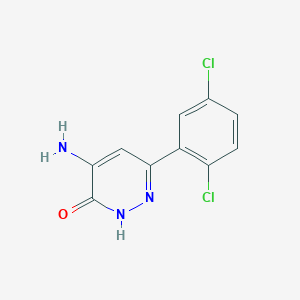

4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol

Description

Properties

IUPAC Name |

5-amino-3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-5-1-2-7(12)6(3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDDWXRUFWETDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=O)C(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclization

Chloropyridazine Precursors: According to patent WO2007009913A1, chloropyridazine derivatives are key intermediates. For example, chloropyridazine compounds analogous to 9a are converted under acidic conditions to pyridazinones (pyridazin-3-ols) such as compound 10a. This step involves hydrolysis or substitution reactions that open the pathway to the pyridazin-3-ol core.

Aryl Substituent Introduction: The 2,5-dichlorophenyl group can be introduced via substitution reactions on the pyridazine ring or by using appropriately substituted phenyl precursors. The patent describes synthesis routes starting from methyl esters and phenyl acetic acid derivatives, which undergo bromination, condensation, and oxidation to yield chloropyridazine intermediates that are then converted to pyridazinones.

Amination at the 4-Position

Ammonia or Hydrazine Treatment: The amino group at the 4-position is introduced by treatment of the pyridazinone intermediate with ammonia or hydrazine hydrate under reflux conditions. For example, in a related pyridazin-3-one synthesis, hydrazine hydrate was used to convert intermediates to amino-substituted pyridazines with high yield (up to 93%).

Nucleophilic Substitution: In some methods, nucleophilic aromatic substitution on a chloropyridazine intermediate by ammonia or amines leads to the amino-substituted product. This is supported by literature describing the reaction of chloropyridazines with aromatic amines to yield substituted pyridazines.

Example Synthetic Procedure (Adapted from Related Pyridazine Syntheses)

Reaction Conditions and Optimization

Solvents: Common solvents include acetic acid for reflux steps, methylene chloride for extractions, and ethanol for recrystallization.

Temperature: Reflux temperatures vary between 60 °C to 130 °C depending on the step; amination reactions often require reflux for 2-10 hours.

Catalysts and Additives: Acidic conditions or bases such as triethylamine are used to facilitate substitutions. Copper catalysts have been employed in related pyridazine syntheses but are less common for this specific compound.

Analytical Data Supporting Synthesis

Infrared (IR) Spectroscopy: Characteristic bands for NH2 groups (3200-3500 cm^-1), C=O stretching (~1650-1680 cm^-1), and aromatic C–H stretching confirm functional groups.

Nuclear Magnetic Resonance (NMR): 1H NMR signals for aromatic protons, amino protons, and substituent methyl or methoxy groups are diagnostic. For instance, singlets for NH2 protons and aromatic multiplets are typical.

Elemental Analysis: Carbon, hydrogen, nitrogen, and chlorine contents confirm compound composition and purity.

Summary Table of Key Preparation Methods

Research Findings and Considerations

The synthesis of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol is well-documented through chloropyridazine intermediates and subsequent functional group transformations.

Acidic hydrolysis is a reliable method to convert chlorinated pyridazines into pyridazin-3-ols.

Amination via nucleophilic substitution or hydrazine treatment provides high yields and purity.

Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing yield and minimizing by-products.

Analytical data including IR, NMR, and elemental analysis confirm the successful synthesis and structural integrity of the target compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-one.

Reduction: 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-amine.

Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol has shown promise in pharmaceutical development due to its ability to inhibit key kinases involved in cancer progression. Research indicates that this compound can act as an inhibitor of phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. This inhibition can lead to significant effects on cellular signaling pathways involved in cell proliferation and apoptosis.

Case Study: Cytotoxic Activity

In vitro studies have demonstrated that 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol exhibits cytotoxic activity against various human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The compound was synthesized via a reaction involving 6-methoxynaphthalen-2-ol and 2,5-dichlorobenzaldehyde under microwave irradiation.

Biological Research

The compound is explored for its antimicrobial properties and potential as an anticancer agent. Its mechanism of action involves modulation of critical cellular pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell survival and growth. In particular, the compound has been shown to affect cell signaling by increasing levels of cyclic nucleotides through phosphodiesterase inhibition .

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol | Similar pyridazine core | Anticancer | Different chlorination pattern |

| 4-Aminoquinoline | Quinolone structure | Antimalarial | Significant historical use |

| 6-(2-chlorophenyl)pyridazin-3-ol | Similar core with one chlorine | Antiproliferative | Less potent than the dichloro derivative |

Industrial Applications

In addition to its pharmaceutical applications, 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol is utilized in the synthesis of agrochemicals and dyes. Its unique chemical properties make it a valuable intermediate in the development of various industrial compounds.

Enzyme Inhibition

The compound primarily inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). This alteration in nucleotide levels significantly impacts cellular signaling pathways.

Cell Signaling Modulation

By influencing pathways such as MAPK, the compound plays a critical role in regulating cell proliferation and apoptosis. This modulation is vital for its potential therapeutic effects in cancer treatment.

Transport and Distribution

The transport mechanisms within cells involve interactions with specific transporters and binding proteins that facilitate the movement of the compound across cellular membranes. Understanding these interactions is crucial for optimizing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA synthesis and protein function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Positional Isomerism: 2,5-Dichlorophenyl vs. 2,6-Dichlorophenyl Derivatives

A key structural variant is 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one, described in a 2017 European patent . While both compounds share a dichlorophenyl group, the positional isomerism (2,5- vs. 2,6-dichloro substitution) significantly alters biological interactions:

- 2,5-Dichlorophenyl: The meta- and para-chlorine arrangement in 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol optimizes hydrophobic interactions in the S1 pocket of FXIIa, as evidenced by IC50 values of ~10 μM .

Table 1: Comparison of Dichlorophenyl Derivatives

| Compound | Chlorine Substitution | Core Structure | Reported Activity (IC50) | Selectivity |

|---|---|---|---|---|

| 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol | 2,5-dichloro | Pyridazine | ~10 μM | FXIIa-selective |

| 4-Amino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one | 2,6-dichloro | Pyridopyrimidinone | Not specified | Undisclosed |

Core Structure Modifications: Pyridazine vs. Pyridopyrimidinone

The pyridazine core in 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol contrasts with the fused pyridopyrimidinone system in the patent compound . The latter’s rigid, bicyclic structure may enhance binding affinity through increased planar surface area but could reduce solubility. No direct potency comparisons are available, but pyridopyrimidinones are often explored for kinase inhibition, suggesting divergent therapeutic applications compared to pyridazine-based FXIIa inhibitors.

Functional Group Variations: Methoxy and Benzodioxin Substituents

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) introduces a benzodioxin group and a methoxy substituent . Key differences include:

- Methoxy Group : Increases steric bulk and may modulate metabolic stability.

While this compound is labeled for research use only, its structural complexity highlights a trend in optimizing pharmacokinetic properties, contrasting with the simpler pyridazine scaffold of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol .

Biological Activity

Overview

4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol is a synthetic heterocyclic compound with significant biological activity, particularly in pharmacological applications. This compound belongs to the pyridazine class and is characterized by its unique structure, which includes an amino group at position 4, a hydroxyl group at position 3, and a 2,5-dichlorophenyl moiety at position 6. Its molecular formula is CHClNO, indicating the presence of two chlorine atoms and multiple nitrogen atoms that contribute to its biological properties.

The biological activity of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to inhibit phosphodiesterase enzymes, which play a critical role in regulating intracellular levels of cyclic nucleotides. This inhibition leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for several cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits phosphodiesterase, affecting cellular signaling pathways.

- Cell Signaling Modulation : It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, crucial for cell proliferation and apoptosis.

- Covalent Bond Formation : Similar compounds often interact with their targets through covalent bonds or by altering the conformation of target proteins.

Biological Activities

Research has demonstrated that 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol exhibits various biological activities:

- Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines. In vitro studies indicated significant cytotoxic effects against various cancer types, including:

- Anti-inflammatory Effects : It has been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action suggests potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Properties : The compound also exhibits antioxidant activity, which can help mitigate oxidative stress-related damage in cells.

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol:

Table 1: Summary of Biological Activities

Study Example

In a study evaluating the cytotoxicity of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol against human cancer cell lines using the MTT assay, it was found that the compound significantly inhibited cell viability at concentrations ranging from 0 to 100 µg/mL. The IC50 values were comparable to standard chemotherapeutic agents like Vinblastine and Colchicine .

Dosage Effects in Animal Models

Research indicates that dosage plays a critical role in the efficacy of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol. Low doses have been associated with beneficial effects such as anti-inflammatory and anticancer activities, while higher doses may lead to cytotoxic effects on normal cells.

Metabolic Pathways

The metabolism of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol involves interactions with cytochrome P450 enzymes, which are crucial for its biotransformation and elimination from the body. Understanding these pathways is essential for optimizing therapeutic applications and minimizing potential side effects.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors and pyridazine intermediates. Key steps include nucleophilic substitution and cyclization. Optimization requires careful control of temperature (e.g., reflux in ethanol or DMF) and pH to minimize side reactions. Catalysts such as palladium on carbon (for hydrogenation) and solvents like dimethylformamide (DMF) are critical for yield improvement. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Spectroscopic methods like - and -NMR are essential for verifying functional groups and substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural data for crystalline derivatives. HPLC with UV detection (>95% purity) is recommended for assessing synthetic intermediates .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies using radioligand displacement are common. Cell viability assays (MTT or ATP-based) in disease-specific cell lines (e.g., cancer or microbial models) provide initial activity profiles. Dose-response curves (IC/EC) and control comparisons (e.g., known inhibitors) validate specificity .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution reactions be addressed?

Regioselectivity is influenced by steric and electronic factors of the dichlorophenyl and pyridazine moieties. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., amino or hydroxyl) can be introduced transiently. Solvent polarity and temperature gradients during reactions also modulate selectivity .

Q. What mechanistic insights explain contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or impurities in synthesized batches. Validate activity by repeating assays with standardized protocols (e.g., NIH/WHO guidelines) and confirm compound purity via LC-MS. Off-target effects should be explored using proteomic profiling .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding modes to enzymes or receptors. Homology models of targets (if crystal structures are unavailable) are refined using MD simulations (GROMACS). Pharmacophore mapping aligns electronic and steric features with active site requirements .

Q. What strategies improve stability during long-term storage or in biological matrices?

Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization or formulation with cyclodextrins enhances aqueous stability. LC-MS/MS monitors degradation products, while protective groups (e.g., acetyl for -NH) may be used in pro-drug approaches .

Q. How are scale-up challenges addressed in transitioning from lab-scale to pilot-scale synthesis?

Continuous flow reactors improve heat/mass transfer for exothermic steps. Solvent recycling and catalytic recovery (e.g., Pd/C filtration) reduce costs. Process Analytical Technology (PAT) ensures real-time monitoring of critical parameters (e.g., pH, temperature) .

Methodological Resources

Q. What protocols are recommended for toxicity profiling in preclinical studies?

Use OECD-compliant in vivo models (e.g., zebrafish embryos for acute toxicity) and in vitro hepatocyte assays (CYP450 inhibition). Ames tests assess mutagenicity, while allometric scaling predicts human dosage thresholds. Histopathological analysis in rodent models is critical for chronic toxicity evaluation .

Q. How can synthetic by-products be characterized and minimized?

By-products are identified via LC-MS and -NMR. Reaction quenching at optimal timepoints and gradient elution in purification reduce impurities. Green chemistry principles (e.g., microwave-assisted synthesis) enhance efficiency and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.